molecular formula C17H20FN5O3 B15026188 2-ethoxy-6-[(E)-{2-[5-fluoro-4-(morpholin-4-yl)pyrimidin-2-yl]hydrazinylidene}methyl]phenol

2-ethoxy-6-[(E)-{2-[5-fluoro-4-(morpholin-4-yl)pyrimidin-2-yl]hydrazinylidene}methyl]phenol

Cat. No.: B15026188
M. Wt: 361.4 g/mol
InChI Key: FSYHKMDTIZDZLQ-KEBDBYFISA-N
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Description

2-ETHOXY-6-[(E)-{2-[5-FLUORO-4-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-6-[(E)-{2-[5-FLUORO-4-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL typically involves multiple steps, including the formation of the hydrazone linkage and the introduction of the ethoxy and fluorine substituents. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-ETHOXY-6-[(E)-{2-[5-FLUORO-4-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could introduce new aromatic or heterocyclic rings.

Scientific Research Applications

2-ETHOXY-6-[(E)-{2-[5-FLUORO-4-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ETHOXY-6-[(E)-{2-[5-FLUORO-4-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-ETHOXY-6-[(E)-{2-[5-CHLORO-4-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL
  • 2-ETHOXY-6-[(E)-{2-[5-BROMO-4-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL

Uniqueness

The uniqueness of 2-ETHOXY-6-[(E)-{2-[5-FLUORO-4-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H20FN5O3

Molecular Weight

361.4 g/mol

IUPAC Name

2-ethoxy-6-[(E)-[(5-fluoro-4-morpholin-4-ylpyrimidin-2-yl)hydrazinylidene]methyl]phenol

InChI

InChI=1S/C17H20FN5O3/c1-2-26-14-5-3-4-12(15(14)24)10-20-22-17-19-11-13(18)16(21-17)23-6-8-25-9-7-23/h3-5,10-11,24H,2,6-9H2,1H3,(H,19,21,22)/b20-10+

InChI Key

FSYHKMDTIZDZLQ-KEBDBYFISA-N

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=N/NC2=NC=C(C(=N2)N3CCOCC3)F

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NNC2=NC=C(C(=N2)N3CCOCC3)F

Origin of Product

United States

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